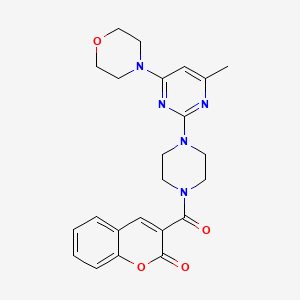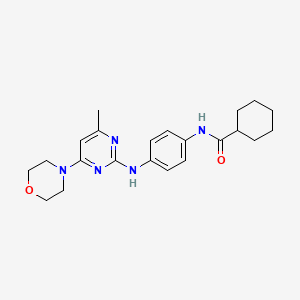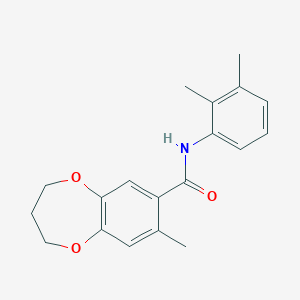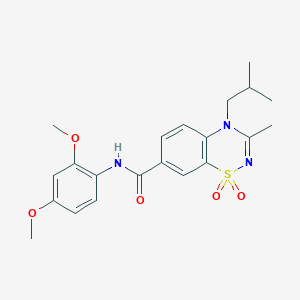![molecular formula C20H23N5O2 B11238092 N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238092.png)
N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound with a unique structure that combines a tetrazole ring, a benzodioxin moiety, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The benzodioxin moiety is then introduced through a series of condensation reactions involving catechol derivatives and appropriate aldehydes. The final step involves the coupling of the tetrazole and benzodioxin intermediates with an amine group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions, continuous flow systems for condensation reactions, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring and benzodioxin moiety play crucial roles in its binding affinity and specificity, influencing the compound’s overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, benzodioxin moiety, and amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H23N5O2 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C20H23N5O2/c1-13-6-5-7-14(2)18(13)25-19(22-23-24-25)20(3,4)21-15-8-9-16-17(12-15)27-11-10-26-16/h5-9,12,21H,10-11H2,1-4H3 |
InChI-Schlüssel |
OTPVUMKWCYSZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B11238026.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11238028.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11238030.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B11238057.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238061.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11238076.png)

![N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11238086.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11238108.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11238109.png)
